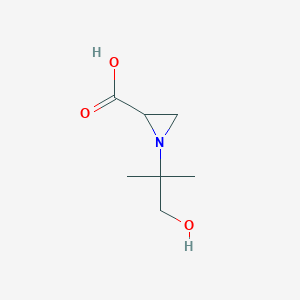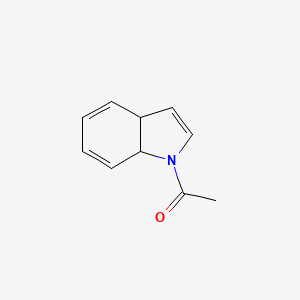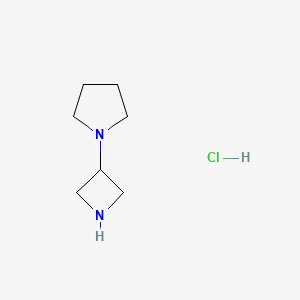
4-(2-Chloroethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)benzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where a chloroethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)benzonitrile typically involves the reaction of benzonitrile with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Chloroethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzylamines.
Applications De Recherche Scientifique
4-(2-Chloroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)benzonitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can also participate in reduction and oxidation reactions, leading to the formation of amines and carboxylic acids, respectively.
Comparaison Avec Des Composés Similaires
Benzonitrile: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-(2-Bromoethyl)benzonitrile: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and reaction conditions.
4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group, making it more hydrophilic and reactive in different types of reactions.
Uniqueness: 4-(2-Chloroethyl)benzonitrile is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of both the chloroethyl and nitrile groups provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Numéro CAS |
1260778-72-0 |
|---|---|
Formule moléculaire |
C9H8ClN |
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
4-(2-chloroethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 |
Clé InChI |
SCDLDNNUCNWTQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)










![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
